
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H13NO3S and a molecular weight of 335.37642 g/mol . This compound is known for its unique structure, which includes a thioxanthene core with an amino group attached to a phenyl ring and a dioxide group at the 10,10-position .
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide typically involves the following steps:
Analyse Chemischer Reaktionen
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce other functional groups present in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within biological systems. The amino group on the phenyl ring allows the compound to form hydrogen bonds and other interactions with proteins and nucleic acids. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide can be compared with other similar compounds, such as:
Thioxanthene: The parent compound of the thioxanthene family, which lacks the amino and dioxide groups.
Thioxanthen-9-one: A derivative with a ketone group at the 9-position but without the amino and dioxide groups.
3-(4-aminophenyl)-thioxanthene: A compound with an amino group on the phenyl ring but lacking the dioxide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
890045-45-1 |
|---|---|
Molekularformel |
C19H13NO3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H13NO3S/c20-14-8-5-12(6-9-14)13-7-10-16-18(11-13)24(22,23)17-4-2-1-3-15(17)19(16)21/h1-11H,20H2 |
InChI-Schlüssel |
NZYPWOAZAUDTMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
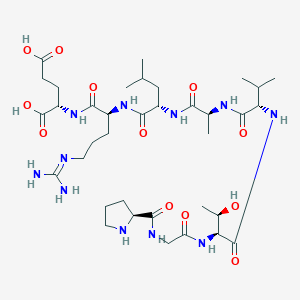
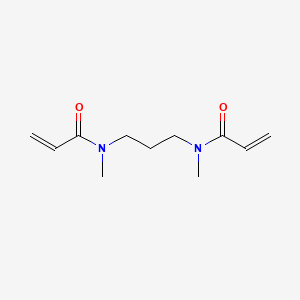
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
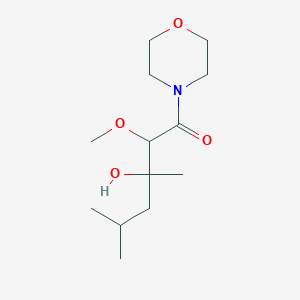
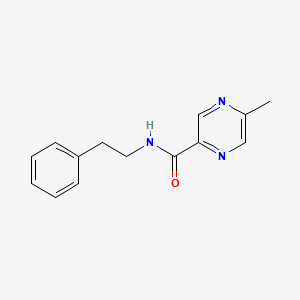
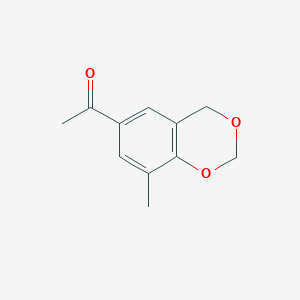
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
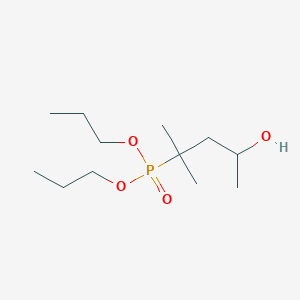
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
